![molecular formula C8H7NO2 B6226470 5-ethenylpyridine-3-carboxylic acid CAS No. 209915-44-6](/img/new.no-structure.jpg)
5-ethenylpyridine-3-carboxylic acid
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Overview
Description
5-Ethenylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It features a pyridine ring substituted with an ethenyl group at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenylpyridine-3-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method is the Heck reaction, where a halogenated pyridine derivative reacts with an alkene in the presence of a palladium catalyst to form the ethenyl-substituted product. The carboxylation of the resulting compound can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions followed by carboxylation processes. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize costs. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Ethenylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products:
Oxidation: Formation of 5-formylpyridine-3-carboxylic acid or 5-carboxypyridine-3-carboxylic acid.
Reduction: Formation of 5-ethylpyridine-3-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-Ethenylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethenylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The ethenyl group can participate in covalent bonding with nucleophilic sites, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of target proteins and pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 5-Ethenylpyridine-3-carboxylic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications. Compared to picolinic, nicotinic, and isonicotinic acids, the ethenyl group allows for additional functionalization and derivatization, making it a versatile compound for various synthetic and research purposes.
Biological Activity
5-Ethenylpyridine-3-carboxylic acid (also known as methyl 5-ethenylpyridine-3-carboxylate) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its pyridine ring with an ethenyl group and a carboxylic acid functional group. Its structure can be represented as follows:
This compound's unique structure contributes to its interactions with biological systems, influencing its pharmacological properties.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound and related compounds. The compound has demonstrated activity against various Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses significant antimicrobial potential, making it a candidate for further development in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have indicated that this compound may exhibit anticancer properties. Research involving various human cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation.
Case Study: Anticancer Effects on A549 Cells
A study evaluated the effects of this compound on A549 human lung cancer cells. The results indicated:
- Cell Viability : Significant reduction in cell viability at concentrations above 50 µM.
- Apoptosis Induction : Increased levels of caspase-3 activity, indicating apoptosis.
- Mechanism of Action : The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production.
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.
Pharmacological Interactions
Research into the pharmacological interactions of this compound has revealed potential interactions with various enzymes and receptors. Preliminary investigations suggest that it may act on:
- Enzymes : Potential inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptors : Possible antagonistic effects on serotonin receptors, which could influence pain and gastrointestinal disorders.
Understanding these interactions is vital for assessing the therapeutic potential and safety profile of this compound.
Properties
CAS No. |
209915-44-6 |
---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.1 |
Purity |
95 |
Origin of Product |
United States |
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